Usnic acid

概要

説明

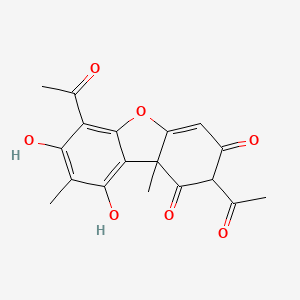

ウスニア酸-(+)は、天然に存在するジベンゾフラン誘導体であり、その顕著な生物活性で知られています。 これは、地衣類によって生成される二次代謝産物であり、その抗菌性、抗腫瘍性、抗ウイルス性、および抗寄生虫性が研究されてきました 。 この化合物は、(+)-ウスニン酸とも呼ばれ、分子式はC18H16O7です .

準備方法

合成経路と反応条件

ウスニア酸-(+)の合成には、単純な芳香族化合物から始まるいくつかの段階が含まれます。一般的な方法の1つには、適切な前駆体の環化が、制御された条件下で行われ、ジベンゾフランコアが形成されるものがあります。 反応条件には、通常、強力な酸または塩基を触媒として使用し、高温で環化プロセスが促進されます .

工業生産方法

ウスニア酸-(+)の工業生産には、しばしばウスネア・バルバータなどの地衣類種からの抽出が含まれます。 抽出プロセスには、アセトンまたはエタノールなどの有機溶媒を使用した溶媒抽出が含まれ、その後に結晶化またはクロマトグラフィーによる精製が行われます 。この方法により、さまざまな用途に適した高純度のウスニア酸-(+)を単離することができます。

化学反応の分析

反応の種類

ウスニア酸-(+)は、次のようないくつかのタイプの化学反応を起こします。

酸化: ウスニア酸-(+)は、酸化されてさまざまな酸化誘導体を形成することができます。

還元: この化合物は、特定の条件下で還元されて、還元された形態を生じさせることができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化ホウ素ナトリウムなど)、さまざまな求核剤などがあります。 反応条件には、通常、目的の変換を保証するために、制御された温度とpHが含まれます .

生成される主要な生成物

これらの反応から生成される主要な生成物には、ウスニア酸-(+)のさまざまな酸化および還元誘導体があり、これらは異なる生物学的活性と特性を持つ場合があります .

科学的研究への応用

ウスニア酸-(+)は、次のような広範囲にわたる科学的研究への応用があります。

化学: 複雑な有機分子の合成のための出発物質として使用されます。

生物学: さまざまな病原体に対する抗菌特性が研究されています。

医学: その潜在的な抗腫瘍活性と抗ウイルス活性が調査されています。

科学的研究の応用

Biological Activities

1. Antibacterial Properties

Usnic acid exhibits potent antibacterial activity against a range of Gram-positive bacteria. Research indicates that it inhibits RNA and DNA synthesis in bacteria such as Staphylococcus aureus and Bacillus subtilis, while being less effective against Gram-negative bacteria like Escherichia coli . The compound's mechanism of action involves the disruption of transcription processes, leading to growth inhibition at low concentrations .

2. Antiviral Activity

Recent studies have highlighted this compound's potential as an antiviral agent, particularly against SARS-CoV-2. This compound and its derivatives have demonstrated inhibitory effects on various strains of the virus, including Delta and Omicron variants. In vitro assays revealed that these compounds bind to critical viral proteins, suggesting a mechanism for their antiviral action .

3. Antifungal Effects

This compound has shown efficacy against fungal pathogens, including those responsible for skin infections. Its antifungal properties are attributed to its ability to disrupt fungal cell membranes and inhibit growth at relatively low concentrations .

4. Anti-inflammatory and Antiparasitic Activities

This compound exhibits anti-inflammatory effects by modulating immune responses and reducing inflammatory markers . Additionally, it has been effective against parasitic infections, such as those caused by Trichomonas vaginalis, outperforming traditional treatments like metronidazole .

5. Anticancer Potential

Research indicates that this compound possesses cytotoxic properties against various cancer cell lines. Studies have reported IC50 values ranging from 0.16 to 6.0 μM for different cancer types, demonstrating its potential as a chemotherapeutic agent . Furthermore, structural modifications of this compound have enhanced its antiproliferative activity .

Toxicity Concerns

Despite its promising biological activities, this compound is associated with hepatotoxicity and other adverse effects when administered at high doses. Clinical trials have reported side effects such as elevated liver enzymes and gastrointestinal discomfort in patients treated with this compound for conditions like tuberculosis and chronic bronchitis . Therefore, careful consideration of dosage is crucial in therapeutic applications.

Comparative Efficacy Table

Case Studies

Case Study 1: this compound in Tuberculosis Treatment

A clinical trial involving 30 patients treated with this compound for tuberculosis reported an average treatment duration of 71 days. While some patients experienced side effects necessitating treatment pauses, the overall efficacy indicated potential for further exploration in tuberculosis therapy .

Case Study 2: this compound Derivatives Against Cancer

A series of synthesized this compound derivatives were tested for their antiproliferative effects on human hepatoma cells (HepG2). Results showed enhanced cytotoxicity compared to unmodified this compound, suggesting that structural modifications can improve therapeutic outcomes in cancer treatment .

作用機序

ウスニア酸-(+)の作用機序は、細胞成分との相互作用を伴い、必須の生物学的プロセスの混乱につながります。それは、特定の酵素と経路を標的にし、その活性を阻害し、病原体における細胞死をもたらします。 この化合物の抗菌活性は、細菌の細胞膜の完全性を妨げる能力によるものです .

類似の化合物との比較

ウスニア酸-(+)は、その高い効力と広域スペクトル活性のために、類似の化合物の中でユニークです。類似の化合物には以下のようなものがあります。

ウスニン酸: 類似の抗菌特性を持つ、別の地衣類由来の化合物です。

ノルスティクチン酸: 抗菌活性で知られていますが、ウスニア酸-(+)ほど強力ではありません。

プロトセトラリン酸: 抗菌特性を持つ別の地衣類代謝物です.

類似化合物との比較

Usniacin-(+) is unique among similar compounds due to its high potency and broad-spectrum activity. Similar compounds include:

Usnic acid: Another lichen-derived compound with similar antimicrobial properties.

Norstictic acid: Known for its antimicrobial activity but less potent than usniacin-(+).

Protocetraric acid: Another lichen metabolite with antimicrobial properties.

Usniacin-(+) stands out due to its higher potency and broader range of biological activities compared to these similar compounds .

生物活性

Usnic acid, a secondary metabolite derived from various lichen species, has garnered attention for its diverse biological activities, including antibacterial, antifungal, antiproliferative, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and associated toxicity.

This compound is characterized by its unique dibenzofuran structure. Its biological activities are attributed to its ability to interact with cellular components, leading to various effects on microbial and cancer cells.

- Antimicrobial Activity : this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. It inhibits DNA and RNA synthesis, which is critical for bacterial growth. The compound does not significantly affect Gram-negative bacteria like Escherichia coli, indicating a selective action mechanism .

- Antifungal Activity : Research indicates that this compound possesses antifungal properties effective against various fungal pathogens. Its mechanism involves disrupting fungal cell membranes and inhibiting ergosterol biosynthesis .

- Antiproliferative Effects : this compound has demonstrated cytotoxic effects on several cancer cell lines. For instance, it has shown an IC50 value of 2.1 µM against human colorectal cancer HT-29 cells and 10 µM against K562 chronic myeloid leukemia cells . The compound induces apoptosis through the activation of caspases and modulation of cell cycle progression .

Anti-inflammatory Properties

This compound's anti-inflammatory effects have been extensively studied. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The inhibition of NF-κB signaling pathway plays a crucial role in mediating these effects .

Table 1: Summary of Biological Activities of this compound

| Activity | Target | Mechanism | IC50 Value |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition of DNA/RNA synthesis | Low µM |

| Antifungal | Various fungi | Disruption of cell membranes | Not specified |

| Antiproliferative | HT-29 (colorectal cancer) | Induction of apoptosis | 2.1 µM |

| K562 (leukemia) | Cell cycle arrest | 10 µM | |

| Anti-inflammatory | RAW264.7 macrophages | Inhibition of NF-κB signaling | Not specified |

Case Studies

- Tuberculosis Treatment : A clinical study in China investigated the efficacy of this compound in treating tuberculosis, where patients received 90 mg/day for an average duration of 71 days. Results indicated some improvement in symptoms; however, side effects such as elevated liver enzymes were reported .

- Cognitive Enhancement in Alzheimer's Models : In animal models of Alzheimer's disease, this compound derivatives showed promise in enhancing cognitive performance by reducing neuroinflammation and tau protein aggregation .

Toxicity and Safety Concerns

Despite its therapeutic potential, this compound's use is associated with hepatotoxicity. Reports have documented cases of liver failure linked to dietary supplements containing this compound, necessitating caution in its application . Adverse effects include gastrointestinal disturbances and elevated liver enzymes, which have been observed in clinical studies .

特性

IUPAC Name |

2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,21-23H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYVVCKOOFYHRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7562-61-0, 125-46-2 | |

| Record name | (9bR)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-(2H,9bH)-dibenzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | USNIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W584PFJ77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。